molecular formula C16H13ClF5N3 B2652678 3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline CAS No. 637736-34-6

3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline

Cat. No.: B2652678
CAS No.: 637736-34-6
M. Wt: 377.74
InChI Key: GHIATHWMNWBTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline” is an organic compound with the molecular formula C16H13ClF5N3 . It is an important organic intermediate that can be used in the agrochemical, pharmaceutical, and dyestuff fields .

Scientific Research Applications

Hypoxic-Cytotoxic Agents

The study by Ortega et al. (2000) introduces 2-quinoxalinecarbonitrile 1,4-di-N-oxides with new basic lateral chains, including piperazines, demonstrating the potential of structurally similar compounds in the development of hypoxic-cytotoxic agents. The synthesis of these compounds with varying substituents on the quinoxaline ring showed that aniline derivatives were more potent and selective, suggesting the potential of 3-Chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]aniline in similar contexts. Read more.

Antihypertensive Activity

Research by Clark et al. (1983) on 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones indicates the relevance of piperazine derivatives in antihypertensive activity. This highlights the potential applications of this compound derivatives in managing hypertension through structural modifications to enhance activity. Read more.

Anticancer Activities

Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety to investigate their anticancer activities. The presence of piperazine and aniline components in these derivatives suggests the potential of this compound in similar anticancer applications, given its structural features. Read more.

Synthesis and Antimicrobial Activity

The research by Habib et al. (2012) into novel quinazolinone derivatives, including reactions with aniline and heterocyclic amines, underscores the versatility of aniline derivatives in synthesizing compounds with antimicrobial properties. This suggests the research potential of this compound in developing new antimicrobial agents. Read more.

Properties

IUPAC Name

3-chloro-4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF5N3/c17-9-7-8(23)1-2-10(9)24-3-5-25(6-4-24)16-14(21)12(19)11(18)13(20)15(16)22/h1-2,7H,3-6,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIATHWMNWBTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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